Furaltadone-d8 Furaltadone-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC18010480
InChI: InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-/i3D2,4D2,5D2,6D2
SMILES:
Molecular Formula: C13H16N4O6
Molecular Weight: 332.34 g/mol

Furaltadone-d8

CAS No.:

Cat. No.: VC18010480

Molecular Formula: C13H16N4O6

Molecular Weight: 332.34 g/mol

* For research use only. Not for human or veterinary use.

Furaltadone-d8 -

Specification

Molecular Formula C13H16N4O6
Molecular Weight 332.34 g/mol
IUPAC Name 3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-/i3D2,4D2,5D2,6D2
Standard InChI Key YVQVOQKFMFRVGR-VKZNSCLPSA-N
Isomeric SMILES [2H]C1(C(OC(C(N1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Canonical SMILES C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Furaltadone-d8 retains the core structure of furaltadone, consisting of a 5-nitrofuran moiety linked to a 1,3-oxazolidin-2-one ring via a methylideneamino group. The deuterium substitution occurs exclusively at the eight hydrogen positions within the morpholine ring (2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl group), as confirmed by its IUPAC name: 3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one . This selective deuteration preserves the compound's chemical reactivity while creating a distinct mass signature for analytical differentiation.

Physicochemical Properties

The deuterium substitution minimally affects bulk properties but significantly alters mass-dependent characteristics critical for analytical applications:

PropertyValueMeasurement Method
Molecular Weight332.34 g/molPubChem 2.1
XLogP30.8XLogP3 3.0
Hydrogen Bond Donors0Cactvs 3.4.8.18
Hydrogen Bond Acceptors8Cactvs 3.4.8.18
Rotatable Bond Count4Cactvs 3.4.8.18
Exact Mass332.15719821 DaPubChem 2.1

These parameters, computed using advanced cheminformatics tools, enable researchers to predict chromatographic behavior and optimize separation protocols .

Synthesis and Analytical Applications

Isotopic Labeling Strategy

The synthesis of furaltadone-d8 involves deuterium incorporation during morpholine ring formation. Commercial suppliers employ catalytic deuterium exchange reactions or deuterated starting materials to achieve >98% isotopic enrichment at specified positions . The synthetic route preserves the (Z)-configuration of the methylideneamino group, crucial for maintaining biological activity equivalence with the parent compound .

Role in Mass Spectrometry

As an internal standard, furaltadone-d8 compensates for matrix effects and ionization efficiency variations in LC-MS/MS workflows. Its +8 mass shift relative to native furaltadone enables unambiguous identification in complex biological matrices such as blood serum and poultry tissues . Recent studies demonstrate linear detector responses (R² > 0.99) across concentrations spanning 0.1–100 ng/mL when using this deuterated standard .

Fluorescence-Based Detection Systems

Groundbreaking research employing pamoic acid-functionalized gold nanoparticles (PA@AuNPs) has leveraged furaltadone-d8 to validate ultra-sensitive detection platforms. Key performance metrics include:

  • Limit of Detection: 6.07 nM in blood serum

  • Binding Constant (Kₐ): 1.0595 × 10² M⁻¹

  • Linear Range: 0–50 μM

These nanoparticle-based systems exploit fluorescence quenching upon furaltadone-d8 binding, with TD-DFT calculations at the B3LYP/6-31G(d,p) level confirming ground-state complex formation .

JurisdictionBan Implementation YearMaximum Residue Limit
European Union19950.1 μg/kg
United States20021.0 μg/kg
China20050.5 μg/kg

These restrictions drive demand for sensitive detection methods employing furaltadone-d8 to monitor compliance .

Toxicological Considerations

While the deuterated form itself exhibits reduced metabolic activation, safety protocols mandate handling equivalent to Category 2 carcinogens. Zebrafish embryo assays with PA@AuNPs containing furaltadone-d8 show no acute toxicity below 100 μM concentrations, supporting its use in biological imaging applications .

ManufacturerPackagingPrice (USD)Purity
US Biological1 mg460>98%
Medical Isotopes, Inc.1 mg900>99%
Medical Isotopes, Inc.5 mg2200>99%

These prices reflect the challenges in deuteration chemistry and the compound's niche application spectrum .

Emerging Research Directions

Nanomaterial-Enhanced Detection

Recent advances integrate furaltadone-d8 with quantum dot-labeled antibodies for multiplexed lateral flow assays. Preliminary data show 10-fold sensitivity improvements over conventional ELISA methods, with detection thresholds approaching 0.01 ng/mL in poultry muscle extracts.

Environmental Persistence Studies

Isotope ratio mass spectrometry using furaltadone-d8 has revealed unexpected environmental persistence in agricultural runoff, with half-lives exceeding 60 days in anaerobic sediments. These findings necessitate revised risk assessment models for nitrofuran contaminants.

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